molecular formula C19H29ClN2O3 B4038160 2-chloro-4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol

2-chloro-4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol

Cat. No.: B4038160
M. Wt: 368.9 g/mol
InChI Key: MHNYQICKFBIETD-UHFFFAOYSA-N
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Description

2-chloro-4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol is a useful research compound. Its molecular formula is C19H29ClN2O3 and its molecular weight is 368.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.1866705 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Properties

  • Phenoxo-bridged Dicopper(II) Complexes : Unsymmetrical binucleating ligands related to 2-chloro-4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-methoxyphenol were used to synthesize new phenoxo-bridged dicopper(II) complexes. These complexes exhibit unique spectral, electrochemical, and magnetic properties, indicating potential applications in material science and molecular electronics (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Pharmacological Synthesis

  • Potent PPARpan Agonist : A compound structurally similar to this compound was synthesized as a potent PPARpan agonist. This synthesis highlights the compound's potential in pharmacological applications (Guo et al., 2006).

Photoacid Generation

  • Photoacid Generators in Photoresist Formulations : Compounds including this compound were investigated for their application as photoacid generators in photoresist formulations. Their photochemical behavior under various conditions was studied, suggesting their significance in the field of photolithography (Pohlers et al., 1997).

Chemical Synthesis

  • Novel Compound Synthesis : A novel compound structurally related to this compound was synthesized. Its structure was confirmed using various spectroscopic techniques, contributing to the field of organic chemistry (Wujec & Typek, 2023).

Anticonvulsant Activity

  • Kojic Acid Derivatives : Research into new 3-hydroxy-6-hydroxymethyl-2-substituted 4H-pyran-4-one derivatives, related to the chemical , was conducted for potential anticonvulsant applications. These studies highlight the compound's relevance in the development of new therapeutic agents (Aytemi̇r, Septioğlu, & Çalış, 2010).

Properties

IUPAC Name

2-chloro-4-[[4-cyclopentyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O3/c1-25-18-11-14(10-17(20)19(18)24)12-21-7-8-22(15-4-2-3-5-15)16(13-21)6-9-23/h10-11,15-16,23-24H,2-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNYQICKFBIETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN2CCN(C(C2)CCO)C3CCCC3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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